(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
CAS No.: 1251009-14-9
Cat. No.: VC2940585
Molecular Formula: C14H18N2O2
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251009-14-9 |
|---|---|
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | benzyl (3aR,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate |
| Standard InChI | InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12/h1-5,12-13,15H,6-10H2/t12-,13-/m1/s1 |
| Standard InChI Key | NRDFHLJYVIKWTL-CHWSQXEVSA-N |
| Isomeric SMILES | C1CN[C@H]2[C@@H]1N(CC2)C(=O)OCC3=CC=CC=C3 |
| SMILES | C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound with the CAS number 1295578-04-9. It is characterized by its molecular formula C14H18N2O2 and a molecular weight of approximately 246.3 g/mol . This compound features a bicyclic structure derived from hexahydropyrrolo[3,2-b]pyrrole, which is notable for its potential applications in medicinal chemistry due to its diverse biological activities.
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 1295578-04-9 |
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.3 g/mol |
| Synonyms | (3aR,6aR)-Hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid benzyl ester; Pyrrolo[3,2-b]pyrrole-1(2H)-carboxylic acid, hexahydro-, phenylmethyl ester, (3aR,6aR)- |
Biological Activity and Potential Applications
The biological activity of (3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is linked to its interaction with specific molecular targets within biological systems, such as enzymes and receptors. While its exact mechanism of action is unknown, related pyrrolopyrrole structures have been investigated for their potential as anticonvulsant agents. Further research is needed to determine if this compound possesses similar properties.
Comparison of Related Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| (3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate | Benzyl group and carboxylate functionality | Potential pharmacological effects, possibly anticonvulsant |
| 2-Methyl-2-propanyl (3aR,6aR)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate | Similar core structure with a different substituent | Potentially similar biological activities |
| Piperine | Bicyclic structure; known for various biological activities | Antimicrobial and anti-inflammatory effects |
Synthesis and Industrial Production
The synthesis of (3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate typically involves complex organic chemistry techniques. In industrial settings, optimizing these synthetic routes is essential for achieving high yields and purity. Techniques such as continuous flow reactors and advanced purification methods (e.g., crystallization or chromatography) are often employed to enhance production efficiency and quality control measures.
Suppliers and Availability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume